molecular formula C15H15F3N2O B2968745 N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide CAS No. 1226438-78-3

N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2968745
CAS No.: 1226438-78-3
M. Wt: 296.293
InChI Key: IKZXARLUSCBDEJ-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the ortho position of the benzene ring and a pyrrole moiety attached via a three-carbon alkyl chain to the amide nitrogen. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrole substituent may act as a directing group in metal-catalyzed reactions or contribute to target-binding interactions in biological systems . Although direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., ) suggest synthesis via amide coupling between 2-(trifluoromethyl)benzoyl chloride and 3-(1H-pyrrol-1-yl)propylamine, followed by characterization via NMR, IR, and X-ray crystallography.

Properties

IUPAC Name

N-(3-pyrrol-1-ylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c16-15(17,18)13-7-2-1-6-12(13)14(21)19-8-5-11-20-9-3-4-10-20/h1-4,6-7,9-10H,5,8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZXARLUSCBDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) on the propyl chain reacts with the pyrrole nitrogen.

    Formation of the Benzamide Group: The benzamide group can be synthesized by reacting 2-(trifluoromethyl)benzoic acid with a suitable amine under dehydrating conditions to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The pyrrole ring can undergo oxidation reactions, leading to the formation of pyrrole oxides.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the benzamide ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzamide.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Fluorescent Probes: The trifluoromethyl group can enhance the compound’s fluorescence, making it useful in bioimaging.

Medicine:

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry:

    Chemical Sensors: The compound’s unique structure can be utilized in the development of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and benzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog 1: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a 3-methylbenzamide core with a hydroxy- and dimethyl-substituted ethyl chain on the amide nitrogen.
  • Synthesis: Formed via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, confirmed by NMR, IR, and X-ray analysis .
  • Applications : Primarily explored in catalytic reactions rather than biological contexts.

Structural Analog 2: 2-(Methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide

  • Structure : Features a bis(trifluoromethyl)benzamide core, a pyrrolidine group, and a methyloxy substituent.
  • Synthesis : Prepared as a GlyT1 transporter inhibitor, with solvated forms (e.g., napadisylate) enhancing bioavailability .
  • Key Features : The pyrrolidine moiety and trifluoromethyl groups contribute to GlyT1 binding, with applications in treating schizophrenia.

Data Table: Comparative Analysis

Property Target Compound Analog 1 Analog 2
Core Structure 2-(Trifluoromethyl)benzamide 3-Methylbenzamide 4,6-Bis(trifluoromethyl)benzamide
Nitrogen Substituent 3-(1H-Pyrrol-1-yl)propyl 2-Hydroxy-1,1-dimethylethyl 2-Methyl-1-phenyl-2-(1-pyrrolidinyl)propyl
Key Functional Groups Trifluoromethyl, pyrrole Hydroxy, dimethyl Trifluoromethyl (×2), pyrrolidine, methyloxy
Synthetic Route Likely amide coupling (inferred) Amide coupling Amide coupling with solvation optimization
Biological Activity Undocumented (potential catalytic/medicinal uses) Catalytic C–H functionalization GlyT1 inhibition (schizophrenia treatment)
Physicochemical Properties High lipophilicity (CF₃), moderate solubility (pyrrole) Polar (hydroxy group), crystalline High lipophilicity (CF₃×2), enhanced solubility (napadisylate salt)

Discussion of Research Findings

  • Structural Impact on Function :

    • The target compound’s pyrrole group distinguishes it from Analog 1’s hydroxy-dimethyl chain and Analog 2’s pyrrolidine. Pyrrole’s aromaticity may enhance π-π stacking in binding interactions or stabilize intermediates in catalysis.
    • The trifluoromethyl group, common to all three compounds, improves metabolic stability but varies in positional effects: ortho (target), meta (Analog 1), and bis-ortho (Analog 2).
  • Therapeutic Potential: Analog 2’s success as a GlyT1 inhibitor highlights the promise of trifluoromethylated benzamides in CNS drug design. The target compound’s pyrrole could modulate selectivity for related targets (e.g., dopamine receptors).
  • Catalytic Utility :

    • Analog 1’s N,O-bidentate directing group is absent in the target compound, but the pyrrole’s lone pairs may enable alternative coordination modes in metal catalysis.

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H14F3N
  • Molecular Weight : 253.26 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

Research indicates that compounds with a similar structure often interact with various biological targets, including receptors and enzymes. The presence of the pyrrole ring suggests potential interactions with neurotransmitter systems, while the trifluoromethyl group may enhance lipophilicity, affecting bioavailability and receptor binding.

1. Neuroprotective Effects

A study highlighted the role of related compounds in neuroprotection. Specifically, N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB), a structural analog, was shown to prevent neuroprotection induced by 3-iodothyronamine (T1AM) against kainic acid toxicity in rat hippocampal slices. The results indicated that EPPTB inhibited the activation of AKT and PKA pathways crucial for neuronal survival under stress conditions .

2. Antiviral Properties

Compounds containing a pyrrole moiety have been investigated for antiviral activity. A review noted that certain N-heterocycles demonstrated promising antiviral properties, suggesting that this compound may exhibit similar effects, particularly against RNA viruses .

3. Antimicrobial Activity

Pyrrole derivatives have shown antibacterial activity against various strains, including Mycobacterium tuberculosis. A related study reported that specific pyrrole derivatives had minimal inhibitory concentrations (MICs) as low as 5 µM against Mycobacterium tuberculosis H37Ra, indicating potential for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
NeuroprotectionEPPTBPrevents T1AM-induced neuroprotection
AntiviralVarious N-heterocyclesPromising activity against RNA viruses
AntimicrobialPyrrole derivativesMIC of 5 µM against Mycobacterium tuberculosis

Case Study 1: Neuroprotection in Hippocampal Slices

In an experiment using organotypic hippocampal slices, researchers treated slices with kainic acid and assessed cell death via propidium iodide fluorescence. The presence of T1AM significantly protected neurons; however, co-treatment with EPPTB negated this effect, highlighting its role as an antagonist in neuroprotective pathways .

Case Study 2: Antimicrobial Efficacy

A series of pyrrole derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, several showed significant antibacterial activity with low MIC values, suggesting that modifications to the pyrrole structure could enhance efficacy against resistant strains .

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